Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 590358-29-5
Cat. No.: VC2436544
Molecular Formula: C14H16N2O3S
Molecular Weight: 292.36 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 590358-29-5 |
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Molecular Formula | C14H16N2O3S |
Molecular Weight | 292.36 g/mol |
IUPAC Name | methyl 2-[(2-cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Standard InChI | InChI=1S/C14H16N2O3S/c1-8-3-4-9-10(7-8)20-13(12(9)14(18)19-2)16-11(17)5-6-15/h8H,3-5,7H2,1-2H3,(H,16,17) |
Standard InChI Key | JECSICNSBPKIRB-UHFFFAOYSA-N |
SMILES | CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC#N |
Canonical SMILES | CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC#N |
Introduction
Chemical Identity and Structural Characteristics
Property | Value |
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CAS Number | 590358-29-5 |
Molecular Formula | C₁₄H₁₆N₂O₃S |
Molecular Weight | 292.36 g/mol |
IUPAC Name | methyl 2-[(2-cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Chemical Class | Benzothiophene derivatives |
Physical State | Solid (presumed based on similar compounds) |
Structural Features
The compound possesses several key structural features that define its chemical properties and potential reactivity:
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A tetrahydrobenzothiophene core structure, which provides a rigid scaffold
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A cyanoacetyl amino group at the 2-position, introducing potential hydrogen bonding capabilities
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A methyl ester group at the 3-position, offering a site for potential hydrolysis or transesterification
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A methyl group at the 6-position on the partially saturated ring
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A partially saturated ring system (4,5,6,7-tetrahydro arrangement)
These structural elements collectively contribute to the compound's physicochemical properties, including its solubility profile, chemical reactivity, and potential biological interactions. The presence of both hydrogen bond donors and acceptors, along with a balance of hydrophilic and hydrophobic regions, suggests potential for diverse intermolecular interactions.
Synthesis and Preparative Methods
Modern Synthetic Methodologies
Recent advancements in synthetic methodologies have explored alternative approaches to improve the efficiency and environmental sustainability of preparing similar compounds. Ultrasonication has emerged as a promising technique, offering several advantages over conventional heating methods:
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Reduced reaction times
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Higher yields
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Improved product purity
In the synthesis of related cyanoacetamide derivatives, ultrasonication has been shown to afford products in significantly shorter reaction times with enhanced yields and purities compared to conventional heating methods. For example, the reaction of cyanoacetylating agents with various amine-containing compounds under ultrasonic conditions has demonstrated superior results, suggesting potential applications for the synthesis of our target compound .
Physical and Chemical Properties
Physicochemical Characteristics
Based on its structural features and comparison with related compounds, Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is expected to exhibit the following physicochemical properties:
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Appearance: Likely a crystalline solid at room temperature
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Solubility: Potentially soluble in organic solvents such as DMSO, DMF, acetone, and dichloromethane; limited solubility in water due to its predominantly hydrophobic character
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Stability: Expected to be stable under standard laboratory conditions but potentially sensitive to strongly acidic or basic environments due to the presence of the ester group
The compound contains several key functional groups that influence its chemical behavior:
Functional Group | Position | Potential Reactivity |
---|---|---|
Cyanoacetyl amino | 2-position | Hydrogen bonding, nucleophilic reactions |
Methyl ester | 3-position | Hydrolysis, transesterification, aminolysis |
Methyl | 6-position | Limited reactivity, influences solubility |
Thiophene core | Central structure | Electrophilic aromatic substitution (limited) |
Applications and Research Significance
Role in Organic Synthesis
The compound's multi-functional nature makes it a valuable intermediate in organic synthesis. The presence of reactive groups like the cyanoacetyl moiety and the ester functionality provides multiple sites for further synthetic elaboration. The compound could potentially serve as:
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A building block for the synthesis of more complex heterocyclic systems
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A precursor for the preparation of modified benzothiophene derivatives
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A model compound for studying selective functionalization strategies
The cyanoacetyl group, in particular, offers opportunities for various transformations, including cyclization reactions that could lead to the formation of fused heterocyclic systems with potential biological significance. Similar transformations have been observed with related cyanoacetamide derivatives, which undergo cyclization to produce N-substituted 2-pyridone derivatives .
Comparative Analysis with Related Compounds
Structural Comparisons
Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shares structural similarities with several other compounds reported in the literature. A comparative analysis reveals important relationships and distinctions:
These structural relationships provide context for understanding the potential reactivity and properties of our target compound. The shared structural motifs suggest that findings related to the synthesis, reactivity, and applications of these related compounds may offer valuable insights for research involving Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Reactivity Patterns
The reactivity patterns observed for related compounds can inform predictions about the chemical behavior of Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. For instance:
Understanding these reactivity patterns is essential for predicting potential synthetic transformations and developing applications for Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Current Research Status and Future Directions
Limitations in Current Knowledge
Current research on Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is characterized by several significant knowledge gaps:
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Limited comprehensive studies focused specifically on this compound
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Insufficient data regarding its biological activity profile
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Incomplete information about optimal synthetic routes and conditions
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Lack of detailed structure-activity relationship studies
These limitations highlight the need for further research to fully understand the compound's properties, potential applications, and significance in the broader context of benzothiophene chemistry.
Promising Research Directions
Several promising research directions could address current knowledge gaps and enhance understanding of Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:
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Development of efficient and sustainable synthetic methods, potentially incorporating ultrasonication techniques that have shown benefits for related compounds
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Comprehensive evaluation of biological activities, including antioxidant and antibacterial properties that have been observed in structurally similar compounds
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Investigation of structure-activity relationships through the preparation and testing of structural analogs with systematic modifications
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Exploration of potential applications in materials science, catalysis, or as synthetic intermediates for complex molecule synthesis
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Detailed spectroscopic and crystallographic characterization to elucidate precise structural features and conformational preferences
These research directions offer promising pathways for expanding the knowledge base and potential applications of this interesting benzothiophene derivative.
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